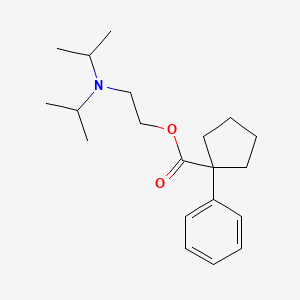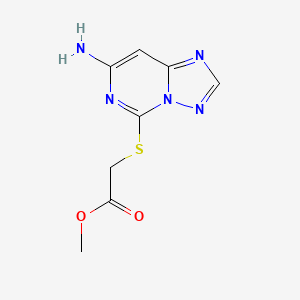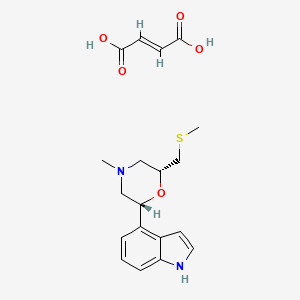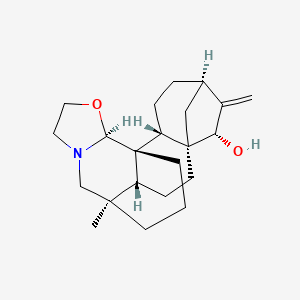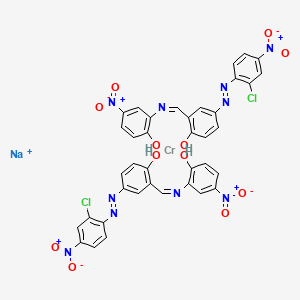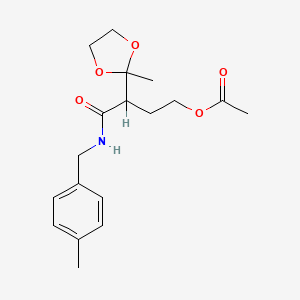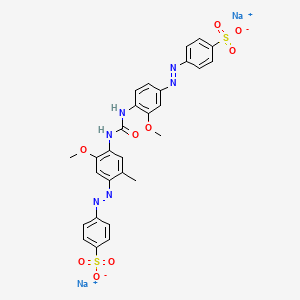
Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido bencensulfónico, 4-((3-metoxí-4-((((2-metoxí-5-metil-4-((4-sulfofenil)azo)fenil)amino)carbonil)amino)fenil)azo)-, sal disódica es un compuesto orgánico complejo. Se caracteriza por su estructura aromática y múltiples grupos funcionales, incluidos grupos sulfónico y azo. Este compuesto se usa a menudo en varias aplicaciones industriales y científicas debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido bencensulfónico, 4-((3-metoxí-4-((((2-metoxí-5-metil-4-((4-sulfofenil)azo)fenil)amino)carbonil)amino)fenil)azo)-, sal disódica implica múltiples pasos. El proceso suele comenzar con la sulfonación del benceno utilizando ácido sulfúrico concentrado para formar ácido bencensulfónico. Esto va seguido de una serie de reacciones de acoplamiento azo, donde las sales de diazonio reaccionan con aminas aromáticas para formar el compuesto azo. El producto final se obtiene neutralizando los grupos ácido sulfónico con hidróxido de sodio para formar la sal disódica.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para optimizar el proceso de síntesis. El producto final se purifica utilizando técnicas de cristalización o cromatografía para eliminar cualquier impureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido bencensulfónico, 4-((3-metoxí-4-((((2-metoxí-5-metil-4-((4-sulfofenil)azo)fenil)amino)carbonil)amino)fenil)azo)-, sal disódica, experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o ácido crómico.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o gas hidrógeno en presencia de un catalizador.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como nitración, halogenación y sulfonación.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Ácido nítrico concentrado para la nitración, bromo para la bromación y ácido sulfúrico para la sulfonación.
Productos principales formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados nitro, bromo o ácido sulfónico.
Aplicaciones Científicas De Investigación
El ácido bencensulfónico, 4-((3-metoxí-4-((((2-metoxí-5-metil-4-((4-sulfofenil)azo)fenil)amino)carbonil)amino)fenil)azo)-, sal disódica tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: Se emplea en ensayos bioquímicos y como agente de tinción en microscopía.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en la producción de tintes, pigmentos y como aditivo en detergentes y agentes de limpieza.
Mecanismo De Acción
El mecanismo de acción del ácido bencensulfónico, 4-((3-metoxí-4-((((2-metoxí-5-metil-4-((4-sulfofenil)azo)fenil)amino)carbonil)amino)fenil)azo)-, sal disódica, implica su interacción con objetivos moleculares a través de sus grupos funcionales. Los grupos ácido sulfónico pueden formar fuertes interacciones iónicas con sitios cargados positivamente en proteínas o enzimas, mientras que los grupos azo pueden participar en reacciones de transferencia de electrones. Estas interacciones pueden modular la actividad de las enzimas o interrumpir los procesos celulares, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
El ácido bencensulfónico, 4-((3-metoxí-4-((((2-metoxí-5-metil-4-((4-sulfofenil)azo)fenil)amino)carbonil)amino)fenil)azo)-, sal disódica, se puede comparar con otros compuestos similares, como:
Ácido bencensulfónico: Un compuesto más simple con solo un grupo ácido sulfónico, que carece de los grupos azo y metoxí.
Colorantes azo: Compuestos con grupos azo similares pero con diferentes sustituyentes en los anillos aromáticos.
Compuestos aromáticos sulfonados: Compuestos con grupos ácido sulfónico unidos a diferentes estructuras aromáticas.
La singularidad del ácido bencensulfónico, 4-((3-metoxí-4-((((2-metoxí-5-metil-4-((4-sulfofenil)azo)fenil)amino)carbonil)amino)fenil)azo)-, sal disódica, radica en su combinación de grupos funcionales, que confieren reactividad química y aplicaciones específicas.
Propiedades
Número CAS |
71850-84-5 |
|---|---|
Fórmula molecular |
C28H24N6Na2O9S2 |
Peso molecular |
698.6 g/mol |
Nombre IUPAC |
disodium;4-[[3-methoxy-4-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H26N6O9S2.2Na/c1-17-14-25(27(43-3)16-24(17)34-32-19-6-11-22(12-7-19)45(39,40)41)30-28(35)29-23-13-8-20(15-26(23)42-2)33-31-18-4-9-21(10-5-18)44(36,37)38;;/h4-16H,1-3H3,(H2,29,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Clave InChI |
OWXXOPWEQQYFGF-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





